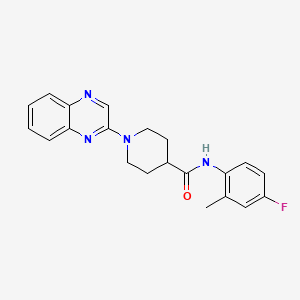

N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide backbone substituted with a quinoxalin-2-yl group at position 1 and a 4-fluoro-2-methylphenyl moiety at the carboxamide nitrogen. Quinoxaline derivatives are known for their role in medicinal chemistry, particularly as kinase inhibitors or antiviral agents, due to their planar aromatic structure and ability to engage in π-π stacking interactions. The fluorine atom and methyl group on the phenyl ring likely enhance metabolic stability and modulate lipophilicity, which are critical for bioavailability .

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O/c1-14-12-16(22)6-7-17(14)25-21(27)15-8-10-26(11-9-15)20-13-23-18-4-2-3-5-19(18)24-20/h2-7,12-13,15H,8-11H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBNUPGUHMITKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Amide Coupling

Route 1: CDI-Activated Carboxylic Acid

A patent detailing the synthesis of a structurally related benzamide (WO2021165818A1) employs carbonyldiimidazole (CDI) for carboxylic acid activation. Applied here:

- Activation : Piperidine-4-carboxylic acid (1 eq.) reacts with CDI (1.05 eq.) in anhydrous NMP at 0–5°C to form the acyl imidazolide intermediate.

- Amidation : Addition of N-(4-fluoro-2-methylphenyl)amine (1.2 eq.) at 25°C, followed by stirring for 8–12 hours.

- Workup : Precipitation with water, filtration, and recrystallization from acetone/water yields the carboxamide.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 88–94% | |

| Purity (HPLC) | >98% | |

| Reaction Temperature | 0–25°C |

Advantages : High atom economy, minimal epimerization.

Challenges : Requires strict temperature control to avoid imidazole byproducts.

One-Pot Tandem Synthesis

Route 3: Sequential Amidation and Cyclization

A telescoped approach minimizes intermediate isolation:

- Amide Formation : Piperidine-4-carbonyl chloride (1 eq.) reacts with 4-fluoro-2-methylaniline (1 eq.) in THF with Et₃N (2 eq.) at 0°C.

- Quinoxaline Attachment : Addition of 2-bromoquinoxaline (1.1 eq.), CuI (10 mol%), and K₃PO₄ (2 eq.) in DMF at 100°C for 24 hours.

- Purification : Acid-base extraction followed by recrystallization from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 68% | |

| Reaction Time | 26–30 hours |

Advantages : Reduced solvent use, higher throughput.

Challenges : Requires precise stoichiometry to avoid di-amination.

Industrial-Scale Considerations

Solvent Selection and Recycling

Ethylene glycol (used in WO2021165818A1) is preferred for high-temperature reactions due to its high boiling point (197°C) and low cost. Post-reaction, >90% recovery is achievable via distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce piperidine derivatives with altered functional groups.

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation.

Case Study: Antitumor Mechanisms

A study evaluated a series of quinoxaline derivatives against human cancer cell lines (HCT-116 and MCF-7). The results demonstrated that several derivatives exhibited low micromolar IC50 values, indicating potent anticancer activity. For instance, compounds with the quinoxaline moiety showed mechanisms such as:

- Tyrosine Kinase Inhibition : Interfering with pathways that promote tumor growth.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Tubulin Polymerization Inhibition : Disrupting the mitotic spindle formation, thereby inhibiting cell division .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against various pathogens. The presence of the quinoxaline nucleus is crucial for its biological activity.

Research Findings

Studies have shown that quinoxaline derivatives possess significant antibacterial and antifungal activities. For example, derivatives were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing low minimum inhibitory concentrations (MICs), which suggest potential as future antimicrobial agents .

Antiviral Applications

Recent research has highlighted the antiviral potential of quinoxaline derivatives. These compounds can target viral replication mechanisms, making them candidates for antiviral drug development.

Neurological Applications

Quinoxaline derivatives have been explored for their neuropharmacological effects, particularly as potential treatments for psychiatric disorders.

Antipsychotic Properties

Compounds similar to N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide have shown efficacy in animal models for treating schizophrenia and other mental health disorders. Some synthesized compounds exhibited higher activity than standard antipsychotic drugs like Risperidone, indicating their potential as novel therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinoxaline derivatives is crucial for optimizing their pharmacological properties. The incorporation of various substituents can significantly influence their biological activity.

SAR Insights

Research has demonstrated that modifications in the piperidine and quinoxaline rings can enhance potency and selectivity against specific targets. For example, varying the substituents on the phenyl ring has been linked to improved anticancer activity and reduced side effects .

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain kinases or interact with DNA, affecting cellular signaling and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-Carboxamide Derivatives with Aromatic Substituents

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Structural Differences: Replaces the quinoxalin-2-yl group with a naphthalene-substituted ethyl chain.

- Functional Implications : Naphthalene’s bulkier hydrophobic structure may improve binding to hydrophobic pockets in viral proteases, as suggested by its reported activity against SARS-CoV-2 .

- Fluorine Position : The 4-fluorobenzyl group retains fluorine at the para position, similar to the target compound, but lacks the ortho-methyl group, which could reduce steric hindrance.

N-(3-fluoro-4-methylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide

- Isomeric Variation : The fluoro and methyl groups on the phenyl ring are shifted to the 3- and 4-positions, respectively.

- No direct activity data is available, but such changes are known to influence potency in kinase inhibitors .

Quinoxaline-Containing Analogs

(4R)-4-(1-methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}ethyl)-1-[6-(trifluoromethyl)quinoxalin-2-yl]piperidin-2-one

- Key Modifications: Incorporates a trifluoromethyl group on the quinoxaline ring and a sulfonyl-substituted ethyl chain.

- The sulfonyl group may increase solubility but reduce membrane permeability .

Fluorophenyl-Substituted Piperidines

4-(4-Fluorophenyl)piperidine

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Quinoxaline vs. Naphthalene: Quinoxaline’s nitrogen atoms enable hydrogen bonding, which may enhance selectivity compared to naphthalene’s purely hydrophobic interactions .

- Fluorophenyl Position : Meta-fluorine (as in ) reduces electron-withdrawing effects compared to para-fluorine, possibly altering binding kinetics .

- Carboxamide Position : Piperidine-4-carboxamide derivatives (e.g., target compound) may exhibit better conformational rigidity than 3-carboxamide analogs, influencing target engagement .

Biological Activity

N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves the reaction of 4-fluoro-2-methylphenyl derivatives with quinoxaline and piperidine moieties. The structural framework is essential for its biological activity, as modifications can significantly influence its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. For example, compounds related to N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide have shown promising results in inhibiting cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Quinoxaline derivative A | HCT-116 | 1.9 | |

| Quinoxaline derivative B | MCF-7 | 2.3 | |

| Doxorubicin (control) | HCT-116 | 3.23 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further research is needed to elucidate the precise pathways involved.

Antimicrobial Activity

In addition to its anticancer effects, N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has shown potential as an antimicrobial agent. Studies indicate that modifications on the piperidine ring enhance antibacterial activity against various pathogens:

The mechanism of action for antimicrobial activity often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the efficacy of several quinoxaline derivatives against cancer cell lines, revealing that modifications to the phenyl group significantly impacted their potency. The most active compounds exhibited low IC50 values, indicating strong anticancer potential compared to standard treatments like doxorubicin .

- Antimicrobial Research : Another investigation focused on the antibacterial properties of piperidine derivatives, highlighting that electron-withdrawing groups on the phenyl ring enhanced activity against Gram-positive bacteria. Compounds with halogen substitutions demonstrated particularly strong inhibitory effects .

- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide with target enzymes such as dihydrofolate reductase (DHFR), a key player in folate metabolism linked to cancer and microbial resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-fluoro-2-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine-4-carboxamide core. Key steps include:

- Amide bond formation : Use coupling agents like EDC/NHS or DCC with triethylamine in solvents such as DCM or DMF to link the quinoxaline moiety to the piperidine ring .

- Substitution reactions : Introduce the 4-fluoro-2-methylphenyl group via nucleophilic aromatic substitution or reductive amination, requiring controlled pH and temperature (e.g., 0–25°C) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of quinoxaline derivative) to maximize yield .

Q. How can researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and quinoxaline protons) and stereochemistry .

- Mass spectrometry (HRMS) : Verify molecular weight (expected m/z ~409.4 for C₂₄H₂₃FN₄O) and detect impurities .

- HPLC-PDA : Assess purity (>98%) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. What preliminary assays are recommended to hypothesize its mechanism of action?

- Methodological Answer :

- Receptor binding assays : Screen against neurotransmitter receptors (e.g., serotonin 5-HT₃, dopamine D₂) due to structural similarity to piperidine-based modulators .

- Enzyme inhibition : Test against kinases (e.g., MAPK) or epoxide hydrolases using fluorogenic substrates .

- Cellular assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (oral/IP administration in rodents) and plasma half-life via LC-MS/MS .

- Metabolite identification : Use liver microsome assays to detect active/inactive metabolites that explain efficacy gaps .

- Dose-response studies : Optimize dosing regimens to account for metabolic clearance differences .

Q. What computational strategies are effective for predicting target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with receptors (e.g., 5-HT₃R PDB: 4PIR). Focus on piperidine-quinoxaline interactions .

- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100-ns trajectories) to validate docking results .

- QSAR modeling : Corrogate substituent effects (e.g., fluoro vs. chloro) on activity using datasets from structural analogs .

Q. How can synthetic routes be modified to improve enantiomeric purity for chiral centers?

- Methodological Answer :

- Chiral auxiliaries : Introduce L-proline or Evans’ oxazolidinones during amide formation to control stereochemistry .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for Suzuki-Miyaura couplings .

- Chiral HPLC : Separate enantiomers with a Chiralpak IC column (hexane/isopropanol) and validate via circular dichroism .

Q. What in vivo models are suitable for evaluating neuropharmacological activity?

- Methodological Answer :

- Rodent behavioral assays : Tail-flick test (pain modulation) and forced swim test (antidepressant activity) .

- EEG/EMG monitoring : Assess seizure threshold (e.g., pentylenetetrazole-induced) for anticonvulsant potential .

- Tissue distribution studies : Quantify brain penetration via LC-MS after IV administration .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Substituent variation : Replace 4-fluoro-2-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance receptor affinity .

- Scaffold hopping : Replace quinoxaline with pyridopyrimidine to improve solubility while retaining activity .

- Bioisosteric replacement : Substitute the piperidine ring with azetidine to reduce metabolic oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.